Technical Guide: Synthesis and Purification of 9,10-Bis(diethylphosphonomethyl)anthracene
Technical Guide: Synthesis and Purification of 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 9,10-Bis(diethylphosphonomethyl)anthracene, a fluorescent organophosphorus compound. The methodologies detailed herein are based on established synthetic routes and characterization data from peer-reviewed scientific literature.
Overview of the Synthetic Pathway
The synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene is typically achieved through a two-step process. The first step involves the chloromethylation of anthracene to produce the intermediate, 9,10-bis(chloromethyl)anthracene. This is followed by a Michaelis-Arbuzov reaction with triethyl phosphite to yield the final product.
Caption: Two-step synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene.
Experimental Protocols
Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene
This procedure details the traditional Blanc chloromethylation of anthracene.
Materials:
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Anthracene
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Paraformaldehyde
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Dioxane
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Concentrated Hydrochloric Acid
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Toluene
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a saturated solution of hydrogen chloride gas in a mixture of 360 mL of dioxane and 60 mL of concentrated hydrochloric acid.
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To this solution, add 45 g (0.25 mol) of anthracene and 38 g of paraformaldehyde.
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Heat the mixture to a gentle reflux with continuous stirring. For optimal results, a slow stream of hydrogen chloride gas can be bubbled through the reaction mixture for the first 2 hours.
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Maintain the reflux for a total of 5 hours.
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After the reaction is complete, allow the mixture to cool to room temperature and stir for an additional 16 hours to facilitate the precipitation of the product.
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Collect the resulting yellow solid by filtration.
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Wash the filter cake thoroughly with dioxane to remove unreacted starting materials and byproducts.
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Dry the product under vacuum.
Purification: The crude 9,10-bis(chloromethyl)anthracene can be purified by recrystallization from hot toluene to yield a light-yellow solid.
Step 2: Synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene
This step involves the Michaelis-Arbuzov reaction of the previously synthesized 9,10-bis(chloromethyl)anthracene with triethyl phosphite.
Materials:
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9,10-Bis(chloromethyl)anthracene
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Triethyl phosphite
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Petroleum ether
Procedure:
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In a round-bottom flask, dissolve 0.449 g (1.5 mmol) of 9,10-bis(chloromethyl)anthracene in 4 mL (23 mmol) of triethyl phosphite.
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Heat the reaction mixture to 150 °C in an oil bath under a nitrogen atmosphere.
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Stir the reaction at this temperature for 18 hours.
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After cooling to room temperature, pour the reaction mixture into petroleum ether to precipitate the product.
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Collect the light yellow solid by filtration.
Purification: The crude product can be further purified by washing with petroleum ether to remove excess triethyl phosphite and any soluble impurities.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of 9,10-Bis(diethylphosphonomethyl)anthracene.
Table 1: Synthesis Yields
| Step | Product | Starting Material (Amount) | Product (Amount) | Yield (%) |
| 1. Blanc Chloromethylation | 9,10-Bis(chloromethyl)anthracene | Anthracene (45 g) | 41.5 g | ~65% |
| 2. Michaelis-Arbuzov Reaction | 9,10-Bis(diethylphosphonomethyl)anthracene | 9,10-Bis(chloromethyl)anthracene (0.449 g) | 0.476 g | 75% |
Table 2: Physicochemical and Spectroscopic Data for 9,10-Bis(diethylphosphonomethyl)anthracene
| Property | Value |
| Molecular Formula | C₂₄H₃₂O₆P₂ |
| Molecular Weight | 478.46 g/mol |
| Appearance | White to yellow powder/crystal |
| Melting Point | 158-162 °C |
| ¹H NMR (CDCl₃, ppm) | δ 8.32 (m, 4H, Ar-H), 7.51 (m, 4H, Ar-H), 4.15 (d, J=21.2 Hz, 4H, Ar-CH₂-P), 3.95 (m, 8H, O-CH₂-CH₃), 1.15 (t, J=7.2 Hz, 12H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 131.5, 128.9, 126.3, 125.4, 62.3 (d, J=6.5 Hz), 32.4 (d, J=137.5 Hz), 16.7 (d, J=5.5 Hz) |
| ³¹P NMR (CDCl₃, ppm) | δ 24.5 |
| Mass Spec. (ESI-MS) | m/z 479.18 [M+H]⁺ |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of 9,10-Bis(diethylphosphonomethyl)anthracene.
Caption: Detailed workflow for the synthesis and purification process.
